molecular formula C14H21BrN2O2 B1652784 N-(3-nitrobenzyl)cycloheptanamine hydrobromide CAS No. 1609396-16-8

N-(3-nitrobenzyl)cycloheptanamine hydrobromide

Cat. No.: B1652784
CAS No.: 1609396-16-8
M. Wt: 329.23
InChI Key: FXASPUCJILAUGO-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)cycloheptanamine hydrobromide is a synthetic amine salt characterized by a cycloheptane backbone substituted with a 3-nitrobenzyl group and a hydrobromide counterion. The hydrobromide salt enhances aqueous solubility, a critical factor in pharmacological applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.BrH/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXASPUCJILAUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-16-8
Record name Cycloheptanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Alkylation of Cycloheptanamine

The most direct route involves the alkylation of cycloheptanamine with 3-nitrobenzyl bromide. This method capitalizes on the nucleophilic properties of the primary amine, which displaces bromide from the benzyl halide:

$$
\text{Cycloheptanamine} + \text{3-Nitrobenzyl bromide} \xrightarrow{\text{Base}} \text{N-(3-Nitrobenzyl)cycloheptanamine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}
$$

Procedure :

  • Alkylation : Cycloheptanamine (1.0 equiv) and 3-nitrobenzyl bromide (1.1 equiv) are combined in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HBr, and the mixture is stirred at 25°C for 12 hours.
  • Work-up : The organic layer is washed with 10% NaHCO₃ (3×) and brine, dried over MgSO₄, and concentrated in vacuo to yield the free base.
  • Salt Formation : The free base is dissolved in ethanol, treated with 48% HBr(aq) (1.05 equiv), and stirred at 0°C. The precipitated hydrobromide salt is filtered and recrystallized from ethanol/diethyl ether.

Yield : 72–85% after recrystallization.

Reductive Amination Pathway

An alternative approach employs reductive amination between cycloheptanamine and 3-nitrobenzaldehyde, though this method is less common due to competing nitro group reduction:

$$
\text{Cycloheptanamine} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(3-Nitrobenzyl)cycloheptanamine}
$$

Procedure :

  • Imine Formation : Cycloheptanamine and 3-nitrobenzaldehyde (1:1) are refluxed in methanol for 4 hours.
  • Reduction : Sodium borohydride (2.0 equiv) is added portionwise at 0°C, followed by stirring for 2 hours.
  • Isolation : The mixture is acidified with HBr, and the product is extracted into DCM, washed, and crystallized.

Yield : 58–65% (lower due to side reactions).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

The alkylation route’s efficiency depends critically on solvent polarity and base selection:

Solvent Base Temperature Yield
DCM Triethylamine 25°C 85%
DMF K₂CO₃ 50°C 78%
THF DBU 40°C 68%

Polar aprotic solvents like DCM enhance alkylation rates by stabilizing transition states, while bulky bases (e.g., DBU) minimize over-alkylation.

Ultrasonic Irradiation

Adopting ultrasonic irradiation (40 kHz, 100 W) reduces reaction time from 12 hours to 45 minutes, achieving 88% yield by enhancing mass transfer and reagent activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, Ar–H), 8.15–8.02 (m, 3H, Ar–H), 4.42 (s, 2H, N–CH₂–Ar), 3.21–3.15 (m, 1H, cycloheptyl), 2.92–2.85 (m, 2H, cycloheptyl), 1.80–1.45 ppm (m, 10H, cycloheptyl).
  • IR (KBr) : 3276 cm⁻¹ (N–H stretch), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the hydrobromide salt, with Br⁻ forming a hydrogen bond to the ammonium proton (N–H···Br distance: 2.09 Å).

Applications and Derivatives

Functionalization Strategies

  • Knoevenagel Condensation : Reacting the free amine with aryl aldehydes yields α,β-unsaturated derivatives (e.g., 4-chlorobenzylidene analog).
  • Tetrazole Synthesis : Treatment with NaN₃/CuSO₄ generates tetrazole rings, enhancing metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Solvents: Anhydrous solvents like dichloromethane, toluene, or ethanol.

Major Products Formed

    Reduction: Formation of N-(3-aminobenzyl)cycloheptanamine.

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of imines or nitriles.

Scientific Research Applications

Scientific Research Applications

N-(3-nitrobenzyl)cycloheptanamine hydrobromide has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity : The compound exhibits potential biological activities, including:
    • Antimicrobial Properties : Investigated for effectiveness against various microbial strains.
    • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Pharmacology

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, such as CLK (Clock) kinases, which are involved in regulating circadian rhythms. This inhibition may have therapeutic implications for circadian-related disorders.

Neurotransmitter Interaction

  • Studies indicate that this compound may interact with neurotransmitter receptors, influencing mood and cognitive functions. This suggests potential antidepressant effects warranting further investigation.

Case Studies

  • Inhibition of CLK Kinases
    • A study demonstrated that analogs of this compound effectively inhibited CLK kinases in vitro, leading to altered circadian rhythm patterns in treated organisms.
  • Neurotransmitter Modulation
    • In behavioral studies on rodents, administration of the compound resulted in significant changes in serotonin levels, indicating potential use in treating depression.

Data Table: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInvestigated for effectiveness against microbial strains
AnticancerPotential efficacy in inhibiting cancer cell proliferation
Enzyme InhibitionInhibits CLK kinases; implications for circadian rhythm disorders
Neurotransmitter InteractionInfluences mood and cognitive functions; potential antidepressant effects

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cycloheptanamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Cycloheptanamine Derivatives

Compound Name Molecular Formula Molecular Weight LogP Substituents Key Features
N-(3-Nitrobenzyl)cycloheptanamine HBr C₁₄H₁₉N₃O₂·HBr 342.3 (calc.) ~3.5* 3-Nitrobenzyl High polarity, nitro group
N-(3,4,5-Trimethoxybenzyl)cycloheptanamine HBr C₁₇H₂₇NO₃·HBr 376.3 ~4.8† 3,4,5-Trimethoxybenzyl Enhanced lipophilicity, bulky groups
N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine HBr C₁₇H₂₇NO·HBr 342.3 4.97 4-Methoxy-2,5-dimethylbenzyl Moderate LogP, steric hindrance
N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine HBr C₁₇H₂₇NO₂·HBr 358.3 ~4.2‡ 3-Ethoxy-4-methoxybenzyl Balanced solubility, mixed substituents

*Estimated based on nitro group’s polarity; †Derived from trimethoxy analog ; ‡Calculated from ethoxy/methoxy contributions .

Key Observations :

  • Bulky substituents (e.g., trimethoxybenzyl) increase molecular weight and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility .

Implications for the Target Compound :

  • Hydrobromide salts generally improve bioavailability, as seen in Bisolvon’s commercial success .

Biological Activity

Overview

N-(3-nitrobenzyl)cycloheptanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H18N2O2·HBr
  • Molecular Weight : Approximately 334.2 g/mol
  • Structure : The compound features a cycloheptanamine moiety substituted with a 3-nitrobenzyl group.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cycloheptanamine moiety may bind to specific receptors, modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly kinases. For instance, structural analogs have demonstrated inhibitory effects on CLK (Clock) kinases, which play a role in regulating circadian rhythms. This suggests potential therapeutic applications in managing circadian-related disorders.

Neurotransmitter Interaction

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction may explain its potential antidepressant effects and warrants further investigation into its pharmacological properties.

Case Studies

  • Inhibition of CLK Kinases : A study demonstrated that analogs of this compound effectively inhibited CLK kinases in vitro, leading to altered circadian rhythm patterns in treated organisms.
  • Neurotransmitter Modulation : In a behavioral study on rodents, administration of the compound resulted in significant changes in serotonin levels, suggesting potential use in treating depression.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits CLK kinases
Neurotransmitter InteractionAlters serotonin levels
Antidepressant EffectsPotential mood enhancement in animal models

Q & A

Q. What are the optimal synthetic routes for N-(3-nitrobenzyl)cycloheptanamine hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves two steps:

  • Reductive amination : Cycloheptanone reacts with 3-nitrobenzylamine using reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
  • Salt formation : The free base is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt . Key variables :
  • Temperature (20–50°C for reductive amination).
  • Solvent polarity (e.g., ethanol vs. methanol) affects crystallization efficiency.
  • Purity is enhanced via recrystallization from ethanol/water mixtures (yield: ~60–75%) .

Q. How can researchers characterize the structural and purity profile of this compound?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and cycloheptane protons (δ 1.2–2.1 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 308.15 for C14_{14}H19_{19}N2_2O_2$$^+) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (e.g., HBr interactions with the amine) .

Q. What stability considerations are critical for storage and experimental use?

  • Thermal stability : Decomposes above 200°C (TGA data).
  • Light sensitivity : The nitro group necessitates storage in amber vials to prevent photodegradation.
  • pH-dependent stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH > 8) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological activity?

  • In vitro :
  • Acetylcholinesterase (AChE) inhibition assays : Compare IC50_{50} values to galantamine hydrobromide (reference drug) .
  • Receptor binding studies : Radioligand assays for serotonin/dopamine receptors (e.g., 3H^3H-spiperone for 5-HT2_2 receptors) .
    • In vivo :
  • Rodent models : Scopolamine-induced memory impairment (Morris water maze) or analgesia (tail-flick test) .

Q. How does the nitrobenzyl substituent influence structure-activity relationships (SAR) compared to analogs?

  • Ring size effects : Cycloheptanamine vs. cyclohexanamine analogs show increased lipophilicity (logP +0.3), enhancing blood-brain barrier penetration .
  • Nitro group positioning : 3-Nitro substitution improves receptor affinity (e.g., 5-HT2_2 Ki_i = 12 nM vs. 4-nitro: Ki_i = 45 nM) .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Discrepancies in IC50_{50} values : Variability in AChE inhibition assays may stem from solvent polarity (DMSO vs. PBS). Standardize protocols across studies .
  • Species-specific effects : Mouse vs. primate metabolic profiles require cross-validation using hepatocyte microsomal stability tests .

Methodological Guidelines

Q. How to design dose-response studies for toxicity and efficacy?

  • Acute toxicity : OECD 423 guidelines (rodent LD50_{50} determination).
  • Chronic exposure : 28-day repeated-dose studies (histopathology of liver/kidney) .
  • Efficacy metrics : ED50_{50} calculation via probit analysis in behavioral assays .

Q. What analytical techniques are recommended for resolving synthetic byproducts?

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) separate unreacted 3-nitrobenzylamine (retention time: 4.2 min) from the product (6.8 min) .
  • LC-MS/MS : Identifies brominated impurities (e.g., dibromo derivatives at m/z 387.02) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-nitrobenzyl)cycloheptanamine hydrobromide
Reactant of Route 2
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N-(3-nitrobenzyl)cycloheptanamine hydrobromide

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